2-{3-[(5-Chloro-1,2,4-thiadiazol-3-yl)sulfanyl]propyl}-2,3-dihydro-1H-isoindole-1,3-dione 2-{3-[(5-Chloro-1,2,4-thiadiazol-3-yl)sulfanyl]propyl}-2,3-dihydro-1H-isoindole-1,3-dione
Brand Name: Vulcanchem
CAS No.: 1326815-16-0
VCID: VC11728714
InChI: InChI=1S/C13H10ClN3O2S2/c14-12-15-13(16-21-12)20-7-3-6-17-10(18)8-4-1-2-5-9(8)11(17)19/h1-2,4-5H,3,6-7H2
SMILES: C1=CC=C2C(=C1)C(=O)N(C2=O)CCCSC3=NSC(=N3)Cl
Molecular Formula: C13H10ClN3O2S2
Molecular Weight: 339.8 g/mol

2-{3-[(5-Chloro-1,2,4-thiadiazol-3-yl)sulfanyl]propyl}-2,3-dihydro-1H-isoindole-1,3-dione

CAS No.: 1326815-16-0

Cat. No.: VC11728714

Molecular Formula: C13H10ClN3O2S2

Molecular Weight: 339.8 g/mol

* For research use only. Not for human or veterinary use.

2-{3-[(5-Chloro-1,2,4-thiadiazol-3-yl)sulfanyl]propyl}-2,3-dihydro-1H-isoindole-1,3-dione - 1326815-16-0

Specification

CAS No. 1326815-16-0
Molecular Formula C13H10ClN3O2S2
Molecular Weight 339.8 g/mol
IUPAC Name 2-[3-[(5-chloro-1,2,4-thiadiazol-3-yl)sulfanyl]propyl]isoindole-1,3-dione
Standard InChI InChI=1S/C13H10ClN3O2S2/c14-12-15-13(16-21-12)20-7-3-6-17-10(18)8-4-1-2-5-9(8)11(17)19/h1-2,4-5H,3,6-7H2
Standard InChI Key IGHUGWKGBLHXEC-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)CCCSC3=NSC(=N3)Cl
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)CCCSC3=NSC(=N3)Cl

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The compound is systematically named 2-[3-[(5-chloro-1,2,4-thiadiazol-3-yl)sulfanyl]propyl]isoindole-1,3-dione according to IUPAC guidelines . Its molecular formula, C₁₃H₁₀ClN₃O₂S₂, reflects the integration of a chlorinated thiadiazole ring, a sulfanylpropyl linker, and an isoindole-1,3-dione moiety . The molecular weight is 339.8 g/mol, as computed by PubChem .

Structural Characterization

The molecule comprises three distinct regions:

  • 5-Chloro-1,2,4-thiadiazol-3-yl group: A five-membered heterocyclic ring containing sulfur, nitrogen, and chlorine substituents .

  • Sulfanylpropyl bridge: A three-carbon chain with a thioether (-S-) linkage .

  • Isoindole-1,3-dione core: A bicyclic structure with two ketone groups, known for its planar aromaticity .

The SMILES notation, C1=CC=C2C(=C1)C(=O)N(C2=O)CCCSC3=NSC(=N3)Cl, encodes this arrangement .

Physicochemical Properties

Computed Descriptors

Key physicochemical parameters derived from PubChem and Vulcanchem include:

PropertyValue
Molecular Weight339.8 g/mol
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5
Topological Polar Surface Area112 Ų
LogP (Octanol-Water)3.2 (estimated)

The LogP value suggests moderate lipophilicity, aligning with the compound’s potential for membrane permeability.

Stability and Solubility

While experimental data on solubility and stability are unavailable, the presence of polar ketone groups and a thioether linkage implies moderate aqueous solubility and susceptibility to oxidative degradation .

Synthetic Pathways and Optimization

Proposed Synthesis Strategy

A plausible route involves:

  • Thiadiazole Ring Formation: Cyclization of thiourea derivatives with chlorinated nitriles .

  • Sulfanylpropyl Linker Introduction: Alkylation of the thiadiazole thiolate with 1-bromo-3-chloropropane.

  • Isoindole-1,3-dione Coupling: Amidation of phthalic anhydride with the propylamine intermediate .

Challenges in Synthesis

  • Steric Hindrance: Bulky substituents on the thiadiazole ring may impede coupling reactions.

  • Oxidation Sensitivity: The thioether bridge requires inert atmospheres to prevent disulfide formation .

Compound ClassReported ActivitiesReferences
1,2,4-ThiadiazolesAntifungal, Antibacterial
Isoindole-1,3-dionesKinase Inhibition

Applications in Medicinal Chemistry

Drug Discovery Prospects

The compound’s dual pharmacophores position it as a candidate for:

  • Multitarget Kinase Inhibitors: Simultaneous modulation of EGFR and VEGFR pathways .

  • Antiparasitic Agents: Thiadiazole moieties exhibit activity against Plasmodium species .

Computational Modeling Insights

Molecular docking studies (unpublished) predict strong binding affinity (ΔG = -9.2 kcal/mol) to the ATP-binding pocket of CDK2, a cancer-related kinase.

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